Quinazolin-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHDQPVGKVPPPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=NC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633794 | |
| Record name | Quinazolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101421-71-0 | |
| Record name | 5-Quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101421-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinazolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Quinazolin 5 Amine and Derivatives
Classical Synthetic Routes to Quinazoline (B50416) Core
The quinazoline ring system has been a subject of synthetic interest for many years, leading to the development of several classical methodologies for its construction. These methods typically involve the cyclization of appropriately substituted ortho-disubstituted benzene (B151609) derivatives.
Riedel Method and its Modifications
The Riedel method, first described in 1905, represents an early approach to quinazoline synthesis. This method typically involves the reaction of ortho-nitrobenzaldehyde with amides in the presence of a reducing agent, such as zinc and dilute acetic acid, followed by cyclization researchgate.netnih.gov. This process leads to the formation of the quinazoline ring system, often with good yields nih.gov. Modifications to the original Riedel method have been explored to improve yields and broaden the substrate scope, including variations in the nitrobenzaldehyde derivative used researchgate.net.
Cyclization Reactions of 2-Aminobenzonitriles
2-Aminobenzonitriles serve as versatile starting materials for the synthesis of quinazolines through various cyclization reactions. These reactions often involve the condensation of the amino group with a suitable reagent followed by intramolecular cyclization involving the nitrile functionality. For instance, 2-aminobenzonitriles can react with acyl chlorides under specific conditions to yield 4(3H)-quinazolines. researchgate.net. Microwave irradiation and ultrasound assistance have been employed to enhance the efficiency of these cyclization reactions, sometimes under solvent-free conditions and with the aid of catalysts like Yb(OTf)₃. researchgate.net. Another approach involves the reaction of 2-aminobenzonitriles with CO₂ under mild conditions, catalyzed by organic bases or ionic liquids, to synthesize quinazolin-2,4(1H,3H)-diones. clockss.orgresearchgate.net. This method demonstrates the utility of 2-aminobenzonitriles in constructing the quinazoline core, particularly the quinazolinone variations.
Reactions with Anthranilic Acid and Derivatives
Anthranilic acid (2-aminobenzoic acid) and its derivatives are widely utilized precursors for the synthesis of quinazolines, particularly 4(3H)-quinazolinones. The Niementowski quinazoline synthesis is a prominent example, involving the reaction of anthranilic acid with amides at elevated temperatures frontiersin.orgbu.edu.eggeneris-publishing.com. This reaction typically proceeds via the formation of an ortho-amidobenzamide intermediate, followed by cyclization ijmpr.in. Modifications to the Niementowski reaction, including the use of microwave irradiation and solid-supported reagents, have been developed to improve reaction times and yields frontiersin.orgbu.edu.eg. Other reactions involving anthranilic acid derivatives include cyclization with formic acid or its derivatives, conversion to anthranilamides followed by ring closure with formamide, and transformation into urea (B33335) or thiourea (B124793) derivatives which are then cyclized under basic conditions bu.edu.eg. The reaction of anthranilic acid with isatoic anhydride (B1165640) followed by cyclization is another reported method for accessing the quinazoline scaffold. researchgate.net.
Advanced Synthetic Strategies for Quinazolin-5-amine
While classical methods provide access to the general quinazoline framework, the specific synthesis of this compound and its functionalized derivatives often requires more advanced and targeted strategies.
Metal-Catalyzed Approaches
Metal catalysis has emerged as a powerful tool for the efficient and selective construction of quinazoline scaffolds, offering advantages such as milder reaction conditions, improved yields, and enhanced functional group tolerance mdpi.comfrontiersin.orgnih.govrsc.org. Various transition metals, including copper, iron, manganese, palladium, iridium, and cobalt, have been successfully employed in the synthesis of quinazoline derivatives mdpi.comfrontiersin.orgnih.govresearchgate.netorganic-chemistry.org. These methods often involve cascade reactions, C-H activation, and annulation strategies.
Examples of metal-catalyzed quinazoline synthesis include copper-catalyzed oxidative dehydrogenation mdpi.com, manganese-catalyzed acceptorless dehydrogenative coupling of 2-amino-benzylamines with alcohols or amides mdpi.comnih.gov, iron-catalyzed dehydrogenative coupling of (2-aminophenyl)methanols with benzamides frontiersin.orgresearchgate.net, and palladium-catalyzed cascade reactions of 2-aminobenzonitriles organic-chemistry.org. Cobalt catalysis has also shown significant potential in quinazoline synthesis researchgate.netorganic-chemistry.org.
Cobalt-Catalyzed Cascade Reactions for Triazoloquinazolines
Cobalt catalysis has been specifically applied in the synthesis of fused quinazoline systems, including triazoloquinazolines. A notable example is the cobalt-catalyzed three-component cascade reaction for the synthesis of functionalized 5-amino-1,2,4-triazolo[1,5-c]quinazoline derivatives. acs.orgacs.orgnih.govacs.org. This reaction involves the coupling of ortho-cyanoaryl isocyanides, azides, and hydrazides, leading to the formation of the fused triazoloquinazoline core with an amino group at the 5-position. acs.orgacs.orgnih.gov. The protocol has demonstrated good to excellent yields and is scalable, highlighting its potential for the synthesis of these complex structures. acs.orgacs.orgacs.org. The reaction conditions and yields can vary depending on the specific substrates and catalyst loading. acs.orgacs.org.
Data from a study on the cobalt-catalyzed synthesis of 5-amino-1,2,4-triazolo[1,5-c]quinazoline derivatives shows the impact of reaction time on yield:
| Reaction Time (h) | Yield (%) |
| 2 | 77 |
| 4 | 76 |
| 6 | 79 |
| 8 | 79 |
| 10 | Data not provided |
Note: Yields were determined by LC analysis using benzophenone (B1666685) as an internal standard. acs.org
Further examples from the same study illustrate the yields obtained for various substituted 5-amino-1,2,4-triazolo[1,5-c]quinazoline derivatives under optimal conditions:
| Product | Substituents | Yield (%) |
| 4b | Phenyl | High |
| 4c | 3-Fluorophenyl | 95 |
| 4d | 4-Fluorophenyl | 92 |
| 4e | Halogen substituents at ortho, meta, or para | Good to excellent |
| 4h | 2-(4-Methoxyphenyl) | 83 |
| 4k | 4-Methyl-N-(2-(pyridin-4-yl)...) | 99 |
Note: Yields are isolated yields unless otherwise specified. acs.org
This cobalt-catalyzed cascade approach provides a direct route to functionalized 5-amino-1,2,4-triazolo[1,5-c]quinazolines, demonstrating the utility of metal catalysis in accessing complex quinazoline derivatives with specific substitution patterns, including the 5-amino group.
Palladium-Catalyzed Processes
Palladium catalysis has been widely employed in the synthesis of quinazolines and their derivatives through various reaction types. One approach involves palladium(II)-catalyzed cascade reactions of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids, yielding 4-arylquinazolines organic-chemistry.org. This method proceeds via C(sp)-C(sp2) coupling followed by intramolecular C-N bond formation organic-chemistry.org. Another palladium-catalyzed three-component tandem reaction utilizes 2-aminobenzonitriles, aldehydes, and arylboronic acids to provide diverse quinazolines organic-chemistry.org. Palladium catalysis is also effective for the N-monoarylation of amidines, which can then be subjected to a one-pot synthesis of quinazoline derivatives by the addition of an aldehyde mit.edunih.gov. This method works for both aryl and alkyl amidines and tolerates various aryl halides, chlorides, and triflates mit.edunih.gov.
Suzuki cross-coupling reactions, a well-established palladium-catalyzed C-C bond formation method, have been applied to the synthesis of quinazolinylphenyl conjugates starting from bromo-substituted quinazolines and boronic acid esters mdpi.comnih.gov. These reactions typically utilize palladium complexes like Pd(dppf)Cl₂ and a base, often in a solvent mixture mdpi.com. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination mdpi.com.
Furthermore, palladium catalysis has been used in regioselective intramolecular oxidative C-H amination reactions for the synthesis of fused quinazolinones from aromatic strained amides nih.gov. This approach allows for the expedient synthesis of specific regioisomers nih.gov.
Table 1 summarizes representative examples of palladium-catalyzed quinazoline synthesis:
| Starting Materials | Reagents/Catalyst | Product Type | Notes | Source |
| 2-aminobenzonitriles, ortho-esters, boronic acids | Pd(II) catalyst | 4-arylquinazolines | Cascade reaction, C(sp)-C(sp2) coupling | organic-chemistry.org |
| 2-aminobenzonitriles, aldehydes, arylboronic acids | Palladium catalyst | Diverse quinazolines | Three-component tandem reaction | organic-chemistry.org |
| Amidines, aryl halides/triflates, aldehydes | Pd catalyst, base | Substituted quinazolines | One-pot N-arylation and cyclization | mit.edunih.gov |
| Bromo-substituted quinazolines, boronic esters | Pd(dppf)Cl₂, Na₂CO₃, Bu₄NBr (PTC) | Quinazolinylphenyl conjugates | Suzuki cross-coupling | mdpi.com |
| Aromatic strained amides | Palladium catalyst, aerobic oxidation | Fused quinazolinones | Regioselective intramolecular C-H amination | nih.gov |
Copper-Catalyzed Transformations
Copper catalysis provides an economical and often efficient alternative for constructing quinazoline scaffolds and their derivatives frontiersin.orgmdpi.com. Ullmann-type coupling reactions, catalyzed by copper, have been reported for the synthesis of quinazoline derivatives from 2-bromophenyl methylamines and amides organic-chemistry.orgfrontiersin.orgmdpi.com. These reactions typically involve a sequential Ullmann-type coupling and aerobic oxidation organic-chemistry.orgfrontiersin.org.
Copper-catalyzed cascade reactions are also prominent. Examples include the reaction of (2-aminophenyl)methanols with aldehydes, leading to 2-substituted quinazolines in good yields organic-chemistry.orgacs.org. This method tolerates various functional groups acs.org. Another cascade method involves the reaction of substituted 2-bromo-benzonitriles with amidines or guanidine (B92328), providing 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives organic-chemistry.org. Copper catalysis has also been applied to the reaction of benzonitriles and 2-ethynylanilines under molecular oxygen organic-chemistry.org.
Other copper-catalyzed methods include the synthesis of quinazolinones from 2-halobenzamides and nitriles via a cascade reaction involving nucleophilic addition followed by SNAr chim.itorganic-chemistry.org. A tandem copper-catalyzed process integrating regioselective N-arylation followed by aza-Michael addition has been developed for the synthesis of tetracyclic quinazoline derivatives acs.org. Copper-catalyzed cascade reactions of 2-bromobenzoates with 1H-pyrazol-5-amines or 1H-1,2,4-triazol-5-amine in water have been reported for the selective synthesis of fused quinazolinones tandfonline.com.
Table 2 presents examples of copper-catalyzed quinazoline synthesis:
| Starting Materials | Reagents/Catalyst | Product Type | Notes | Source |
| (2-bromophenyl)methylamines, amides | Cu(I) or CuI, K₂CO₃, air | Quinazoline derivatives | Ullmann-type coupling, aerobic oxidation | organic-chemistry.orgfrontiersin.orgmdpi.com |
| (2-aminophenyl)methanols, aldehydes | Cu catalyst, cerium nitrate (B79036) hexahydrate, ammonium (B1175870) chloride | 2-substituted quinazolines | Cascade reaction, functional group tolerance | organic-chemistry.orgacs.org |
| Substituted 2-bromo-benzonitriles, amidines/guanidine | Copper catalyst | 4-aminoquinazoline, 2,4-diaminoquinazoline | Cascade reaction | organic-chemistry.org |
| 2-halobenzamides, nitriles | Cu catalyst, base | Quinazolinones | Cascade nucleophilic addition and SNAr | chim.itorganic-chemistry.org |
| 2-aminobenzothiazoles, ortho-halo cinnamic acid congeners | CuI, (l)-proline, DBU | Tetracyclic quinazoline derivatives | Tandem regioselective N-arylation and aza-Michael addition | acs.org |
| 2-bromobenzoates, 1H-pyrazol-5-amines/1H-1,2,4-triazol-5-amine | Copper catalyst | Fused quinazolinones | Cascade reaction in water, chemoselective | tandfonline.com |
Multi-Component Reactions (MCRs)
Multicomponent reactions (MCRs) are recognized for their efficiency, atom economy, and ability to rapidly generate molecular complexity in a single step from three or more starting materials frontiersin.orgopenmedicinalchemistryjournal.comrsc.orgresearchgate.net. This makes them valuable tools for synthesizing diverse quinazoline scaffolds and derivatives.
A straightforward MCR approach involves the one-pot condensation of aminobenzonitrile (or anthranilic acid and its derivatives), ortho-esters (or formic acid), and amines frontiersin.org. This reaction can be accelerated by microwave irradiation frontiersin.org. Other reported MCRs for quinazolines and quinazolinones include the reaction of aromatic aldehydes, 2-aminobenzimidazole, and dimedone, often under solvent-free conditions with heterogeneous catalysts openmedicinalchemistryjournal.com. The reaction of amines, isatins, and isatoic anhydride has also been employed in MCRs to prepare substituted quinazoline-diones openmedicinalchemistryjournal.com.
Iodine-catalyzed MCRs involving active methylene (B1212753) compounds, aromatic aldehydes, and 5-aminotetrazole (B145819) have been used for the synthesis of fused quinazolines openmedicinalchemistryjournal.comclockss.org. MCRs of 2-aminobenzophenone (B122507) and aromatic aldehydes can yield dihydroquinazolines and quinazolines openmedicinalchemistryjournal.com. Ugi-type four-component reactions (Ugi-4CRs) have been explored for the synthesis of polycyclic quinazolinones, involving reactants like o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia, followed by metal-catalyzed cyclization acs.orgrsc.org. Another Ugi-4CR approach for polycyclic quinazolinones utilizes o-iodobenzaldehyde, benzoic acid, isocyanides, and cyanamide (B42294) acs.org. An MCR involving 2-aminobenzamide (B116534) and arylaldehyde derivatives in the presence of Na₂S₂O₅ has also been reported for the synthesis of quinazoline derivatives nih.gov.
MCRs offer advantages such as environmental friendliness, high yields, and reduced waste production frontiersin.org.
Microwave-Assisted Synthesis
Microwave irradiation (MWI) has emerged as a powerful technique in organic synthesis, significantly reducing reaction times and often improving yields compared to conventional heating methods frontiersin.orgresearchgate.netscholarsresearchlibrary.comnih.govbuet.ac.bd. Its application in quinazoline synthesis is well-documented.
MWI has been successfully applied to aza-Wittig reactions between N-imidoyliminophosphoranes and aldehydes, leading to quinazolines in good yields within minutes frontiersin.orgnih.gov. One-pot multicomponent condensations for quinazoline and quinazolinone synthesis are frequently conducted under microwave irradiation, offering shorter reaction times and better yields frontiersin.org. Examples include the cyclization of o-fluorobenzonitriles with S-alkyl isothiouronium salts using basic alumina (B75360) under MWI frontiersin.org.
The reaction of anthranilic acid with lactim ethers under MWI can also provide the quinazoline scaffold frontiersin.org. Quinazolinone derivatives have been synthesized by the reaction of benzoxazinone (B8607429) with various amines under microwave irradiation, noting reduced reaction time, procedural simplicity, and improved yields scholarsresearchlibrary.com. Biginelli-type one-pot three-component reactions involving cyclohexanone, aromatic aldehydes, and urea or thiourea have been performed under solvent-free microwave irradiation to prepare quinazoline-one derivatives with significantly shortened reaction times buet.ac.bd. Microwave-assisted reactions are considered environmentally benign due to lower energy input and reduced waste buet.ac.bd.
Table 3 illustrates the benefits of microwave assistance in quinazoline synthesis:
| Reaction Type | Conventional Conditions | Microwave Conditions | Yield Improvement | Time Reduction | Source |
| Aza-Wittig synthesis of quinazolines | Longer times, lower yields | 3-4 minutes | Good yields | Significant | frontiersin.orgnih.gov |
| One-pot condensation (MCR) | Longer times | Shorter times | Improved yields | Significant | frontiersin.org |
| Cyclization of o-fluorobenzonitriles | Not specified | 5-30 minutes | Considerably improved | Significant | frontiersin.org |
| Reaction of benzoxazinone with amines (Quinazolinones) | Conventional heating | Microwave irradiation | Improved yields | Reduced time | scholarsresearchlibrary.com |
| Biginelli-type reaction (Quinazolinones) | 4-5 hours | Few minutes | Increased yield | Significant | buet.ac.bd |
Flow Chemistry and Photochemistry in Quinazoline Synthesis
Flow chemistry and photochemistry represent modern, often more sustainable, approaches to organic synthesis that are being applied to the synthesis of quinazoline derivatives.
Flow chemistry, utilizing continuous-flow systems, offers advantages in terms of reproducibility, control, and efficiency, particularly for reactions that are challenging under batch conditions chim.itx-mol.net. A continuous-flow protocol at high temperature and pressure has been developed for the synthesis of 2-aminoquinazoline (B112073) derivatives via SNAr reactions of 2-chloroquinazoline (B1345744) with nitrogen-based nucleophiles chim.itacs.org. This approach can provide an efficient solution for obtaining such molecules compared to traditional protocols that may require adverse conditions chim.it.
Photochemistry, specifically visible light-driven photocatalysis, is an environmentally friendly method that uses light energy to drive chemical transformations, often under mild conditions and reducing the need for toxic reagents mdpi.com. Curcumin-sensitized titanium dioxide (TiO₂) nanoparticles have been used as photocatalysts for the synthesis of quinazoline derivatives through a one-pot, three-component reaction involving aldehydes, urea/thiourea, and dimedone under visible light mdpi.com. This method offers a sustainable route to these compounds mdpi.com. The combination of enzymatic catalysis and photocatalysis has also been reported for the fast and efficient synthesis of functionalized quinazolinones nih.gov. UV-light induced domino reactions have been explored for the synthesis of nitrogen ring junction quinazolines jst.go.jp.
Electrochemical Methods
Electrochemical methods provide an attractive and environmentally benign platform for organic synthesis, utilizing electrons as reagents and often avoiding the need for metal catalysts or stoichiometric chemical oxidants rsc.orgresearchgate.netgoogle.comnih.govresearchgate.net. These methods are being explored for the synthesis of quinazolines and quinazolinones.
Anodic oxidation has been employed in the electrochemical synthesis of quinazolines and quinazolinones. One method involves the anodic oxidative decarboxylation of α-oxocarboxylic acids, conducted in an undivided cell using simple electrolytes rsc.org. Another electrochemical synthesis route involves anodic direct oxidation for the synthesis of quinazolines and quinazolinones via C(sp3)-H amination/C-N cleavage of tertiary amines in aqueous media nih.gov. This method is metal-free and chemical oxidant-free, offering a facile and green approach under mild conditions nih.gov.
Metal- and catalyst-free electrochemical approaches have been developed for the preparation of quinazolinones through selective anodic oxidative difunctionalization, C-C bond cleavage, cyclization, and oxidation researchgate.net. An electrochemical preparation method for quinazoline compounds using general inert electrodes and avoiding additional metal catalysts has also been described, highlighting advantages such as high reaction yield and a simple, safe operation at normal temperature and pressure google.com. Conducting electrochemical synthesis in aqueous media is considered a highly green approach, minimizing the use of organic solvents researchgate.net.
Regioselective Synthesis of this compound Derivatives
Achieving regioselectivity is a critical aspect in the synthesis of substituted quinazoline derivatives like this compound, where the amino group is specifically located at the 5-position of the quinazoline core. While the provided search results discuss regioselective synthesis in the context of quinazolines and quinazolinones generally, they offer insights into strategies that could be relevant for controlling substitution patterns.
Nucleophilic aromatic substitution (SNAr) reactions on precursors like 2,4-dichloroquinazoline (B46505) typically exhibit regioselectivity for substitution at the more reactive 4-position, leading to 2-chloro-4-aminoquinazoline derivatives mdpi.com. This principle of differential reactivity at different positions of the quinazoline ring is fundamental to regioselective synthesis.
Metal-catalyzed reactions can also influence regioselectivity. Palladium-catalyzed intramolecular oxidative C-H amination has been shown to produce specific regioisomers of fused quinazolinones nih.gov. Copper-catalyzed tandem processes involving regioselective N-arylation have also been reported for the synthesis of fused quinazoline derivatives acs.org.
Regioselective functionalization at other positions of the quinazoline core, such as C2, can be achieved through various methods, including cyclization reactions of substituted anilines or N-arylamidines, and C-H activation techniques beilstein-journals.org. Regioselective direct acylation of quinazolines under metal-free conditions using specific reagents has also been developed rsc.org.
While specific synthetic routes explicitly targeting this compound with controlled regiochemistry at the 5-position are not detailed in the search results, the general principles and methodologies discussed for achieving regioselectivity in quinazoline synthesis, such as judicious choice of starting materials, reaction conditions, and catalysts, are essential considerations for the targeted synthesis of this compound and its derivatives. Designing a regioselective synthesis for this compound would likely involve starting materials with pre-existing functionalization or employing directed functionalization strategies to control the position of the amino group introduction.
Derivatization Strategies at the this compound Moiety
The this compound scaffold presents multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives with varied properties. These derivatization strategies primarily target the amino group at the C5 position and other positions on the quinazoline ring, such as C2 and C9. Furthermore, the inherent structure allows for the formation of fused heterocyclic systems.
Alkylation of the Amino Group
Alkylation of the amino group at the C5 position of this compound is a common strategy for structural modification. This reaction involves the introduction of alkyl chains onto the nitrogen atom of the amine. Studies on related triazolo[1,5-c]this compound derivatives have shown that alkylation of the 5-amino group can influence biological activity, sometimes leading to a loss of binding activity nih.gov. While specific detailed protocols for the direct alkylation of this compound were not extensively detailed in the search results, general methods for amine alkylation, such as reductive amination or reactions with alkyl halides, are applicable to primary amines like the one present in this compound wikipedia.orgmasterorganicchemistry.comgoogle.commjcce.org.mk. The outcome and selectivity of alkylation can be influenced by the reaction conditions, the nature of the alkylating agent, and the presence of catalysts or bases masterorganicchemistry.comgoogle.com.
Functionalization at Other Positions (e.g., C2, C9)
Functionalization at other positions of the quinazoline ring, such as C2 and C9, provides further avenues for structural diversification. The C2 position of the quinazoline core is a common site for modification, and various methods have been developed for introducing different substituents at this site chim.itbeilstein-journals.orgnih.gov. These methods can include nucleophilic substitution reactions, C-H functionalization, and cross-coupling reactions chim.itbeilstein-journals.orgnih.gov. For instance, regioselective modification at the C2 position of quinazolines has been achieved through methods involving azide-tetrazole tautomerism and nucleophilic aromatic substitution reactions beilstein-journals.orgnih.gov.
The C9 position (part of the fused benzene ring) can also be modified. While less information was specifically found regarding direct functionalization of the C9 position in this compound, studies on related quinazoline and fused quinazoline systems indicate that positions on the benzene ring are amenable to electrophilic substitution reactions under appropriate conditions scispace.com. Additionally, synthetic routes to fused systems like triazoloquinazolines can involve starting materials with substituents already present at positions corresponding to C9 in the final fused structure nih.govsci-hub.se. The introduction of groups at the C9 position has been explored in the context of structure-activity relationship studies for related compounds, demonstrating its relevance for modulating biological properties nih.govacs.org.
Formation of Fused Heterocyclic Systems (e.g., Triazoloquinazolines)
This compound can serve as a building block for the construction of fused heterocyclic systems, significantly expanding the chemical space of quinazoline derivatives. A prominent example is the formation of triazoloquinazolines. These fused systems, such as nih.govontosight.aiheteroletters.orgtriazolo[1,5-c]quinazolines and nih.govontosight.aitriazolo[1,5-a]quinazolines, are of significant interest due to their diverse biological activities nih.govsci-hub.seontosight.aiekb.egacs.org.
The synthesis of triazoloquinazolines often involves the reaction of a quinazoline precursor with a suitable synthon that forms the triazole ring. For instance, methods for synthesizing 5-amino-1,2,4-triazolo[1,5-c]quinazoline derivatives have been reported, including cascade reactions involving ortho-cyanoaryl isocyanides, azides, and hydrazides acs.org. Another approach involves the cyclization of quinazoline derivatives with hydrazine (B178648) followed by reaction with an appropriate reagent to form the triazole ring ekb.eg. The formation of nih.govontosight.aitriazolo[1,5-a]quinazolines has also been described, often involving different cyclization strategies ontosight.ai.
Research findings highlight various synthetic routes and the resulting triazoloquinazoline structures. For example, a cobalt-catalyzed three-component cascade reaction has been developed for the synthesis of functionalized 5-amino-1,2,4-triazolo[1,5-c]quinazoline derivatives, demonstrating good to excellent yields for various substituted products acs.org.
Below is an interactive table summarizing some examples of fused triazoloquinazoline derivatives and their reported yields from selected synthetic methods:
| Fused System Type | Example Compound | Synthetic Method | Reported Yield | Source |
| nih.govontosight.aiheteroletters.orgtriazolo[1,5-c]quinazoline | N-(2-(4-Chlorophenyl)- nih.govontosight.aiheteroletters.orgtriazolo[1,5-c]quinazolin-5-yl)-4-methylbenzenesulfonamide | Cobalt-catalyzed three-component cascade reaction | 80% | acs.org |
| nih.govontosight.aiheteroletters.orgtriazolo[1,5-c]quinazoline | N-(2-(3-Fluorophenyl)- nih.govontosight.aiheteroletters.orgtriazolo[1,5-c]quinazolin-5-yl)-4-methylbenzenesulfonamide | Cobalt-catalyzed three-component cascade reaction | 95% | acs.org |
| nih.govontosight.aiheteroletters.orgtriazolo[1,5-c]quinazoline | N-(2-(Pyridin-3-yl)- nih.govontosight.aiheteroletters.orgtriazolo[1,5-c]quinazolin-5-yl)benzenesulfonamide | Cobalt-catalyzed three-component cascade reaction | 65% | acs.org |
| nih.govontosight.aiheteroletters.orgtriazolo[4,3-c]quinazolin-5(6H)-one | 3-methyl nih.govontosight.aiheteroletters.orgtriazolo[4,3-c]quinazolin-5(6H)-one | Cyclization of (2-chloroquinazolin-4-yl)hydrazine with acetic anhydride | Reasonable good yield | ekb.eg |
| nih.govontosight.aiheteroletters.orgtriazolo[4,3-c]this compound | N-(4-thiomorpholinophenyl)-3-(4-(tri fluoro methyl) phenyl)- nih.govontosight.aiheteroletters.org triazolo [4,3- c]this compound | Not explicitly detailed, but mentioned as a synthesized triazolo[4,3-c]quinazoline-5-amine derivative | 60% | heteroletters.org |
Other fused systems involving the quinazoline core, such as pyrazolo[1,5-a]quinazolines and tetrazoloquinazolines, have also been synthesized, often through annulation reactions or other cyclization strategies mdpi.comnih.govrsc.orgresearchgate.netfrontiersin.org. These examples demonstrate the versatility of the quinazoline scaffold, including this compound, in constructing complex polycyclic structures with potential for diverse applications.
Pharmacological Investigations and Therapeutic Potential of Quinazolin 5 Amine Derivatives
Anticancer Activity
Quinazolin-5-amine derivatives have demonstrated considerable potential as anticancer agents, attributable to their ability to interfere with multiple pathways crucial for tumor growth and survival. jchps.commdpi.com Researchers have successfully designed and synthesized numerous analogs that exhibit potent cytotoxic effects against a variety of cancer cell lines. nih.gov The anticancer mechanisms are diverse, ranging from the inhibition of critical signaling kinases and enzymes involved in DNA repair to the disruption of the cellular skeleton and reversal of multidrug resistance. mdpi.comnih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibition
A primary and extensively studied mechanism of action for quinazoline-based anticancer agents is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various human tumors. nih.govmdpi.com The 4-anilinoquinazoline (B1210976) scaffold is a cornerstone for the development of potent EGFR inhibitors. nih.govamazonaws.com These derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. amazonaws.com
Numerous studies have reported the synthesis of novel this compound derivatives with significant EGFR inhibitory activity. For instance, a series of 4-arylamino-quinazoline derivatives showed potent inhibitory activity toward both wild-type EGFR (EGFRwt) and its resistant mutants, such as EGFRT790M/L858R. One urea-containing derivative demonstrated exceptional potency with IC₅₀ values of 0.8 nM against EGFRwt and 2.7 nM against the resistant mutant. nih.gov Another study on fluoroquinazolinone-amino acid hybrids identified compounds with strong EGFR tyrosine kinase (EGFR-TK) inhibitory activity; one such derivative showed an IC₅₀ of 163.97 nM against MCF-7 cells. mdpi.com The strategic modification of the quinazoline (B50416) core, often at the 4, 6, and 7-positions, has been a key strategy in developing highly potent and selective EGFR inhibitors. nih.govmdpi.com
Table 1: EGFR Inhibitory Activity of Selected Quinazoline Derivatives Use the slider to see more data.
| Compound | Target | IC₅₀ (nM) | Cell Line | Source |
| Urea (B33335) Derivative 7 | EGFRwt | 0.8 | - | nih.gov |
| Urea Derivative 7 | EGFRT790M/L858R | 2.7 | - | nih.gov |
| Fluoroquinazolinone G | EGFR-TK | 163.97 | MCF-7 | mdpi.com |
| Fluoroquinazolinone E | EGFR-TK | 545.38 | MDA-MBA-231 | mdpi.com |
| 3-bromo-aniline derivative 19 | EGFR | 3.2 | - | nih.gov |
| 4-anilino-quinazoline derivative 5 | EGFR | 1.0 | - | nih.gov |
| Pyridinyl-amino-quinazoline 23 | EGFR | 2.4 | - | nih.gov |
Inhibition of Other Kinases (e.g., PDGFR)
Beyond EGFR, the therapeutic utility of quinazoline-5-amine derivatives extends to the inhibition of other crucial kinases involved in cancer progression. Notably, derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels that supply tumors with nutrients. nih.govrsc.org
A series of novel 5-anilinoquinazoline-8-nitro derivatives incorporating a 1,3-disubstituted urea moiety were synthesized and evaluated for their VEGFR-2 kinase inhibitory activity. nih.gov Several of these compounds proved to be effective VEGFR-2 inhibitors, with IC₅₀ values in the submicromolar range. The most potent compound in this series exhibited an IC₅₀ of 12.0 nM against VEGFR-2. rsc.org Furthermore, some quinazoline derivatives have been identified as multi-kinase inhibitors, targeting not only EGFR and VEGFR but also Platelet-Derived Growth Factor Receptor (PDGFR) and RAF kinase, highlighting the scaffold's versatility in generating broad-spectrum anticancer agents. mdpi.commdpi.com For example, Agerafenib, a quinazoline derivative, is a potent inhibitor of VEGFR-2 and PDGFR, among other kinases. mdpi.com
Modulation of ABC Transporters (BCRP, P-gp) for Multidrug Resistance Reversal
A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). mdpi.comnih.gov These transporters function as efflux pumps, actively removing chemotherapeutic drugs from cancer cells and reducing their efficacy. nih.gov
Quinazolinamine derivatives have been identified as potent modulators of these ABC transporters. mdpi.com Inspired by the BCRP inhibitory activity of the EGFR inhibitor Gefitinib, researchers have synthesized series of quinazolinamines specifically designed to inhibit BCRP and P-gp. mdpi.comnih.gov One study identified a cyclopropyl-containing quinazolinamine as a potent dual inhibitor of both BCRP and P-gp. Mechanistic studies revealed that this compound alters the cellular localization of BCRP and P-gp, thereby inhibiting the efflux of anticancer drugs. mdpi.comresearchgate.net These compounds can act as competitive substrates for the transporters, increasing the intracellular accumulation of co-administered chemotherapeutics and effectively reversing multidrug resistance. mdpi.com An azide-containing derivative also showed significant BCRP inhibitory activity, serving as a valuable molecular probe to study interactions with the transporter. mdpi.com
Tubulin Polymerization Inhibition
The microtubule network, composed of tubulin polymers, is essential for cell division, motility, and intracellular transport. Disrupting microtubule dynamics is a clinically validated anticancer strategy. mdpi.com this compound derivatives have emerged as a novel class of tubulin polymerization inhibitors, often targeting the colchicine (B1669291) binding site on β-tubulin. acs.orgnih.gov
Research has shown that certain quinazolinone-amino acid hybrids can dually inhibit both EGFR and tubulin polymerization. mdpi.com One such compound demonstrated good activity as a tubulin polymerization inhibitor with an IC₅₀ value of 6.24 µM. mdpi.com Another study identified a highly potent derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which exhibited significant potency against tubulin assembly with an IC₅₀ of 0.77 µM and strongly inhibited colchicine binding. acs.org By binding to tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase, disruption of the mitotic spindle, and ultimately, apoptosis. acs.orgnih.gov
Table 2: Tubulin Polymerization Inhibitory Activity of Selected Quinazoline Derivatives Use the slider to see more data.
| Compound | IC₅₀ (µM) | Target Site | Source |
| Fluoroquinazolinone E | 6.24 | - | mdpi.com |
| Compound 5f | 0.77 | Colchicine | acs.org |
| Compound 6b | 0.92 | Colchicine | researchgate.net |
| Compound 6c | 1.0 | Colchicine | researchgate.net |
| Compound 6d | 0.98 | Colchicine | researchgate.net |
| Compound 6e | 0.94 | Colchicine | researchgate.net |
| Compound 4c | 17 | Colchicine | researchgate.net |
DNA Repair Enzyme System Inhibition
Targeting DNA repair pathways is another effective strategy in cancer therapy, as cancer cells often rely on these mechanisms to survive DNA damage induced by chemotherapy or radiation. Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks. acs.org Inhibition of PARP can lead to the accumulation of cytotoxic DNA lesions, particularly in tumors with deficiencies in other repair pathways like BRCA mutations.
Several series of quinazolinone derivatives have been synthesized and evaluated as potent inhibitors of PARP. acs.org Structure-activity relationship studies revealed that substituents at the 8-position of the quinazolinone ring significantly influence inhibitory activity. acs.org Specifically, 8-methylquinazolinones were found to be among the most potent PARP inhibitors, with IC₅₀ values ranging from 0.13 to 0.27 µM. acs.org For example, the compound 8-hydroxy-2-methylquinazolinone (NU1025) showed an IC₅₀ value of 0.40 µM and was demonstrated to potentiate the cytotoxicity of DNA-damaging agents. acs.org These findings underscore the potential of quinazolinone-based compounds as adjuvants in cancer therapy to enhance the efficacy of traditional treatments. rjeid.comresearchgate.netijmphs.com
SIRT6 Activation
Sirtuin 6 (SIRT6) is a protein deacetylase and deacylase that plays a crucial role in regulating metabolism, DNA repair, and genomic stability, and is implicated as a tumor suppressor. nih.gov Activation of SIRT6 has emerged as a novel therapeutic strategy for various diseases, including cancer. nih.gov
In this context, a series of pyrazolo[1,5-a]quinazoline derivatives were designed and synthesized as small-molecule activators of SIRT6. Through structure-activity relationship studies, 2-methyl-N-(4-phenoxy-phenyl)pyrazolo[1,5-a]quinazoline-5-amine was identified as the most active compound. It significantly enhanced the defatty-acylation activity of SIRT6 with an EC₅₀ value of 11.15 µM and an EC₁.₅ value of 1.85 µM. This compound represents a valuable lead for the development of new anticancer therapies based on the activation of SIRT6. nih.gov
Antimicrobial Activity
Quinazolinone and quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, antiviral, and antitubercular effects. nih.gov The introduction of various substituents at different positions of the quinazoline ring has been a key strategy in developing potent antimicrobial agents. nih.gov For instance, substitutions at positions 2 and 3, the presence of a halogen at positions 6 and 8, and an amine group at position 4 have been shown to enhance antimicrobial efficacy. nih.gov
Derivatives of the quinazoline scaffold have shown notable activity against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. eco-vector.com
Research has shown that quinazolinones often display more potent activity against Gram-positive organisms, particularly Staphylococcus aureus, including methicillin-resistant (MRSA) strains. nih.govacs.org In one study, a novel 4(3H)-quinazolinone derivative, compound 27, exhibited potent activity against all tested S. aureus strains, including those resistant to vancomycin (B549263) and linezolid, with MIC values of ≤0.5 μg/mL. nih.govacs.org Another study found that certain 5-arylamine-8-aminoquinazolin-4(3H)-one derivatives were powerfully active against Gram-positive bacteria. nih.gov
While generally more effective against Gram-positive bacteria, some derivatives have demonstrated broad-spectrum activity. nih.gov For example, a series of pyrrolidine (B122466) derivatives of quinazolinone exhibited potential against both bacterial types. nih.gov However, many derivatives show poor to modest activity against Gram-negative organisms like E. coli, P. aeruginosa, and K. pneumoniae. nih.govnih.govacs.org For instance, N-(IXk), a N-substituted-5-phenyl- nih.govresearchgate.netnih.govtriazolo[1,5-c]quinazolin-2-amine, showed potent activity against E. coli and P. aeruginosa with a MIC of 3 μg/mL. researchgate.net
| Compound Type | Bacterial Strain | Activity (MIC) | Source |
|---|---|---|---|
| 4(3H)-quinazolinone (Compound 27) | S. aureus (including MRSA, vancomycin- and linezolid-resistant strains) | ≤0.5 μg/mL | nih.govacs.org |
| N-substituted-5-phenyl- nih.govresearchgate.netnih.govtriazolo[1,5-c]quinazolin-2-amine (IXk) | E. coli, P. aeruginosa, S. epidermidis | 3 μg/mL | researchgate.net |
| Pyrrolidine derivatives (15, 16, 18) | Gram-positive and Gram-negative bacteria | Broad spectrum potential | nih.gov |
| 5-arylamine-8-aminoquinazolin-4(3H)-one derivatives | Gram-positive bacteria | Powerfully active | nih.gov |
Numerous quinazoline derivatives have been synthesized and evaluated for their potential as antifungal agents against various pathogenic fungi. mdpi.comnih.gov Studies have demonstrated that these compounds can exhibit significant activity, sometimes comparable to standard antifungal drugs like fluconazole (B54011) and griseofulvin. mdpi.comnih.gov
For example, a series of 4-(substituted aniline) quinazoline derivatives was synthesized, and the compound N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide showed strong activity against Fusarium moniliforme. mdpi.com In another study, certain quinazolinone derivatives were found to be highly potent antifungal agents. mdpi.com The compound 5,6,7,8-tetrahydro- nih.govresearchgate.netnih.govtriazolo[5,1-b]quinazolin-9(4H)-one (THTQ) was a good inhibitor of Aspergillus niger with a Minimum Inhibitory Concentration (MIC) of 15 mg/mL, comparable to fluconazole. nih.gov It also showed moderate activity against Candida albicans (MIC 7.5 mg/mL) and Aspergillus flavus (MIC 15 mg/mL). nih.gov Furthermore, compound 6c, a quinazolinone derivative, displayed high bioactivity against several phytopathogenic fungi, including Sclerotinia sclerotiorum and Pellicularia sasakii, with IC50 values of 2.46 μg/mL and 2.94 μg/mL, respectively. acs.org
| Compound/Derivative | Fungal Strain | Activity (MIC/IC50) | Source |
|---|---|---|---|
| N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide | Fusarium moniliforme | Strong activity (compared to griseofulvin) | mdpi.com |
| THTQ | Aspergillus niger | 15 mg/mL | nih.gov |
| THTQ | Candida albicans | 7.5 mg/mL | nih.gov |
| Compound 6c (Quinazolinone derivative) | Sclerotinia sclerotiorum | 2.46 μg/mL (IC50) | acs.org |
| Compound 6c (Quinazolinone derivative) | Pellicularia sasakii | 2.94 μg/mL (IC50) | acs.org |
The quinazoline core is recognized for its potential in developing antiviral agents, including those targeting HIV. nih.govresearchgate.net Research into this area has led to the synthesis of various derivatives with promising activity against viral replication.
A study focused on N-substituted-5-phenyl- nih.govresearchgate.netnih.govtriazolo[1,5-c]quinazolin-2-amine derivatives identified compounds with significant anti-HIV properties. researchgate.net Specifically, compound (IXi) demonstrated notable activity against both HIV-1 and HIV-2, with a MIC of 7.15 μg/mL. researchgate.net Another derivative, compound QTS14, showed even more potent anti-HIV activity at 0.97 µg/mL against both viral strains. researchgate.net These findings suggest that the triazolo quinazoline scaffold is a viable starting point for the development of new anti-HIV agents. researchgate.net Other research has also highlighted the synthesis of quinazoline derivatives with notable activity against the HCV NS3-4A protease, an enzyme crucial for the replication of the Hepatitis C virus. mdpi.com
| Compound Series/Derivative | Viral Target | Activity (MIC) | Source |
|---|---|---|---|
| N-substituted-5-phenyl- nih.govresearchgate.netnih.govtriazolo[1,5-c]quinazolin-2-amine (IXi) | HIV-1 and HIV-2 | 7.15 μg/mL | researchgate.net |
| Quinazoline Derivative (QTS14) | HIV-1 and HIV-2 | 0.97 µg/mL | researchgate.net |
| Quinazoline derivatives | HCV NS3-4A protease | Remarkable activity | mdpi.com |
Quinazoline analogues are considered an important class of heterocyclic compounds in the search for new treatments for tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (MTB). researchgate.netnottingham.ac.uknih.gov Numerous derivatives have been synthesized and tested for their efficacy against MTB, including multi-drug resistant (MDR) strains. nih.govmdpi.com
In one study, dihydroquinazolinone derivatives showed promising activity against the susceptible H37Rv strain of MTB, with MIC values ranging from 2–128 µg/mL. mdpi.com The most active compounds in this series, 3l and 3m, which featured a di-substituted aryl moiety with electron-withdrawing halogens, had a MIC of 2 µg/mL. mdpi.com Another series of N-substituted-5-phenyl- nih.govresearchgate.netnih.govtriazolo[1,5-c]quinazolin-2-amine derivatives was also evaluated, with compound (IXi) exhibiting antitubercular activity at 6.25 μg/mL. researchgate.net Furthermore, research on thiazolo quinazoline carboxylates indicated that compounds with electron-withdrawing groups, such as a fluoro group on the benzene (B151609) ring, showed increased anti-TB activity. nih.gov These findings underscore the potential of quinazoline-based compounds as leads for developing novel antitubercular drugs. nih.govnih.gov
| Compound Series/Derivative | TB Strain | Activity (MIC) | Source |
|---|---|---|---|
| Dihydroquinazolinones (3l, 3m) | M. tuberculosis H37Rv | 2 µg/mL | mdpi.com |
| N-substituted-5-phenyl- nih.govresearchgate.netnih.govtriazolo[1,5-c]quinazolin-2-amine (IXi) | M. tuberculosis | 6.25 µg/mL | researchgate.net |
| Dihydroquinazolinone (3k with imidazole (B134444) ring) | MDR M. tuberculosis | 16 µg/mL | mdpi.com |
| Thiazolo quinazoline carboxylates (with fluoro group) | M. tuberculosis H37Rv | Potent activity | nih.gov |
Anti-inflammatory and Analgesic Activities
Quinazoline and its derivatives have been extensively investigated for their anti-inflammatory and analgesic properties. mdpi.comnih.govresearchgate.netencyclopedia.pub The structural versatility of the quinazoline scaffold allows for modifications that can lead to potent compounds targeting key pathways in inflammation and pain. nih.gov
Several studies have synthesized novel quinazolinone analogs and evaluated their effectiveness. In one such study, a series of thiazolidinone and azetidinone derivatives of quinazolinone were tested. nih.gov The thiazolidinone derivatives generally showed better anti-inflammatory and analgesic activities than the corresponding azetidinones. nih.gov Compound 21 from this series, a thiazolidinone, exhibited the best anti-inflammatory activity with 32.5% edema inhibition and an analgesic effect of 29.6%. nih.gov Another study synthesized a series of pyrazolo[1,5-a]quinazoline compounds and identified 13 with anti-inflammatory activity (IC50 < 50 µM) in a cell-based assay that measured inhibition of NF-κB transcriptional activity. mdpi.comunifi.it Research has also shown that conjugating quinazoline with ibuprofen (B1674241) can result in derivatives that are significantly more potent as anti-inflammatory agents than ibuprofen alone. nih.gov
| Compound Series/Derivative | Activity Type | Key Finding | Source |
|---|---|---|---|
| Thiazolidinone derivative (Compound 21) | Anti-inflammatory | 32.5% edema inhibition | nih.gov |
| Thiazolidinone derivative (Compound 21) | Analgesic | 29.6% activity | nih.gov |
| Pyrazolo[1,5-a]quinazoline (Compound 13i) | Anti-inflammatory | IC50 < 50 µM (NF-κB inhibition) | mdpi.comunifi.it |
| Pyrazolo[1,5-a]quinazoline (Compound 16) | Anti-inflammatory | IC50 < 50 µM (NF-κB inhibition) | mdpi.comunifi.it |
| Quinazoline-ibuprofen conjugate (Derivative 6) | Anti-inflammatory | 5 times more potent than ibuprofen in vivo | nih.gov |
Antihypertensive Activity
Quinazoline derivatives are well-established as antihypertensive agents, with several approved drugs like prazosin (B1663645), doxazosin, and terazosin (B121538) belonging to this class. nih.govnih.gov Their primary mechanism of action is often the blockade of α1-adrenergic receptors. japsonline.combenthamdirect.com Research continues to explore novel derivatives with improved potency and duration of action.
A study involving the synthesis of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines found that the nature of the substituent significantly influenced hypotensive potency. nih.gov Several of these new compounds were found to be as potent as prazosin, and at higher doses, two were even more efficacious in spontaneously hypertensive rats. nih.gov Another series of novel quinazolin-4(3H)-one derivatives was synthesized and screened, with seven out of eighteen compounds demonstrating a hypotensive effect and inducing bradycardia. benthamdirect.comnih.govresearchgate.net These compounds showed better activity than the reference drug prazosin. benthamdirect.comnih.gov Further research has also identified new quinazoline derivatives with significant α1-adrenergic receptor blocking activity, with compounds 4a & 4e showing particular promise. japsonline.com
| Compound Series/Derivative | Mechanism/Activity | Key Finding | Source |
|---|---|---|---|
| Substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines | Antihypertensive | Two compounds were more efficacious than prazosin at higher doses. | nih.gov |
| Quinazolin-4(3H)-one derivatives (2a, 2c, 4a, 4d, 5d, 6a, 6b) | Hypotensive, Bradycardia | Showed better activity than prazosin. | benthamdirect.comnih.govresearchgate.net |
| Quinazoline derivatives (4a, 4e) | α1-adrenergic receptor blocking | Showed better activity among the synthesized compounds. | japsonline.com |
Neuro-stimulatory and CNS Effects
The quinazoline scaffold has been extensively studied for its diverse effects on the central nervous system (CNS). Derivatives of this compound have emerged as significant modulators of key neurological receptors, demonstrating potential as antagonists for adenosine (B11128) receptors and modulators for benzodiazepine (B76468) receptors.
Quinazoline derivatives have been identified as potent antagonists of adenosine receptors (ARs), which are G protein-coupled receptors comprising four subtypes: A₁, A₂ₐ, A₂B, and A₃. nih.govresearchgate.net The adenosine A₂ₐ receptor, in particular, is a therapeutic target for neurodegenerative diseases and cancer. nih.gov
Initial research highlighted 6-bromo-4-(furan-2-yl)quinazolin-2-amine as a promising scaffold for designing new A₂ₐR antagonists, showing a binding affinity (Kᵢ) of 20 nM for the human A₂ₐ receptor (hA₂ₐR). nih.gov Subsequent studies led to the synthesis of new 2-aminoquinazoline (B112073) derivatives with substitutions at various positions to enhance antagonist activity and solubility. researchgate.net One notable compound, 5m , demonstrated a high affinity for hA₂ₐR with a Kᵢ value of 5 nM and functioned as an antagonist with an IC₅₀ of 6 µM in a cyclic AMP assay. nih.gov Further modifications, such as introducing aminopentylpiperidine and 4-[(piperidin-1-yl)methyl]aniline substituents, maintained significant binding affinities and functional antagonist activities while improving solubility. researchgate.net
Another non-xanthine derivative, CGS15943 (9-chloro-2-(2-furanyl) researchgate.netnih.govmdpi.comtriazolo[1,5-c]this compound), was identified as a potent A₂ₐAR antagonist with a Kᵢ of 3.3 nM at the rat A₂ₐAR. biorxiv.org
Investigations into A₂B receptor selectivity discovered CMB 6446 (4-methyl-7-methoxyquinazolyl-2-(2′-amino-4′-imidazolinone)), which showed a Kᵢ value of 112 nM for the human A₂B receptor and was 10.6-fold and 21.4-fold selective for this subtype over rat A₁ and A₂ₐ receptors, respectively. nih.gov Structure-activity relationship (SAR) studies revealed that the N3 position of the quinazoline ring is crucial for recognition by the A₂B receptor but not by A₁ and A₂ₐ receptors. nih.gov While many derivatives in this series were found to be non-selective, some compounds showed varied potencies across the receptor subtypes. For instance, the N-benzoyl derivative 5 and the unsubstituted guanidine (B92328) 24 were potent at A₁ and A₂ₐ receptors but less so at the A₂B receptor. nih.gov
Table 1: Adenosine Receptor Antagonism by Quinazoline Derivatives
| Compound | Target Receptor(s) | Activity (Kᵢ) | Functional Antagonism (IC₅₀) | Selectivity Profile |
| 6-bromo-4-(furan-2-yl)quinazolin-2-amine | hA₂ₐR | 20 nM nih.gov | - | A₂ₐR Antagonist |
| Compound 5m | hA₂ₐR | 5 nM nih.gov | 6 µM nih.gov | High-affinity A₂ₐR Antagonist |
| Compound 9x | hA₂ₐR | 21 nM researchgate.net | 9 µM researchgate.net | A₂ₐR Antagonist |
| Compound 10d | hA₂ₐR | 15 nM researchgate.net | 5 µM researchgate.net | A₂ₐR Antagonist |
| CGS15943 | rA₂ₐR, rA₁R | 3.3 nM (A₂ₐ) biorxiv.org | - | 6.4-fold selective for A₂ₐ over A₁ biorxiv.org |
| CMB 6446 (Compound 38) | hA₂BR, rA₁R, rA₂ₐR | 112 nM (A₂B) nih.gov | ~70% inhibition of Ca²⁺ mobilization nih.gov | 10.6-fold vs A₁, 21.4-fold vs A₂ₐ nih.gov |
| N-benzoyl derivative 5 | A₁AR, A₂ₐAR, A₂BAR | Potent at A₁/A₂ₐ nih.gov | - | Less potent at A₂B nih.gov |
| N-propionyl derivative 15 | hA₂BAR, rA₁R, rA₂ₐR | More potent at hA₂B nih.gov | - | More potent at hA₂B than rA₁/A₂ₐ nih.gov |
Quinazoline derivatives have also been investigated for their ability to modulate the benzodiazepine (BZ) binding site on the GABAₐ receptor. researchgate.net Research into tricyclic heterocycles led to the synthesis of novel researchgate.netnih.govmdpi.comtriazolo[1,5-c]quinazolin-5(6H)-ones. One such compound, 2-phenyl- researchgate.netnih.govmdpi.comtriazolo[1,5-c]quinazolin-5(6H)-one , displayed a high binding affinity for the BZ receptor, with a value of 4 nM. researchgate.net
Further synthesis and screening of analogues identified several potent BZ antagonists. The leading compound from this series, CGS 16228 (9-chloro-2-(2-fluorophenyl) researchgate.netnih.govmdpi.comtriazolo[1,5-c]quinazolin-5(6H)-one), demonstrated significant antagonist activity in rat models. researchgate.net The pyrazolo[1,5-a]quinazoline scaffold is another structure known to interact with the BZ receptor site. nih.govnih.gov For example, the pyrazoloquinolinone CGS 9895 acts as a null modulator, or antagonist, at the high-affinity benzodiazepine binding site. nih.gov
Table 2: Benzodiazepine Receptor Modulation by Quinazoline Derivatives
| Compound | Receptor Target | Binding Affinity | Pharmacological Profile |
| 2-phenyl- researchgate.netnih.govmdpi.comtriazolo[1,5-c]quinazolin-5(6H)-one | Benzodiazepine Receptor | 4 nM researchgate.net | High-affinity ligand |
| CGS 16228 | Benzodiazepine Receptor | Potent | Antagonist researchgate.net |
| CGS 9895 | Benzodiazepine Receptor (high-affinity site) | - | Null modulator (Antagonist) nih.gov |
Scientific literature from the conducted searches does not provide specific research findings on the modulation of metabotropic glutamate (B1630785) receptors mGlu2 or mGlu3 by this compound derivatives. However, research on the broader quinazolinone chemotype has identified negative allosteric modulators for other mGlu receptors, such as mGlu7. researchgate.net
Antiparasitic and Antimalarial Activities
The quinazoline framework is a key component of febrifugine (B1672321), a natural alkaloid used in traditional medicine against malaria-induced fevers. frontiersin.org This has inspired the synthesis of numerous quinazolinone derivatives as potential antimalarial agents. nih.gov The mechanism of febrifugine involves impairing hemozoin formation, which is necessary for the maturation of the parasite. frontiersin.org
Several synthesized 2,3-disubstituted-4(3H)-quinazolinones have demonstrated in vivo antimalarial activity against Plasmodium berghei in mice. Among a series of 3-aryl-2-(substituted styryl)-4(3H)-quinazolinones, compound IVa was found to be the most active. Another class of compounds, pyrrolo[3,2-f]quinazoline-1,3-diamines, has shown potent activity against multiple strains of Plasmodium falciparum (including D-6, W-2, and TM91C235) with 50% inhibitory concentrations (IC₅₀) around 0.01 ng/ml. Two derivatives, the bis-ethylcarbamate 2a and the tetra-acetamide 3a , were highly effective against P. berghei, achieving 100% cure at doses ranging from <0.1 mg/kg to 220 mg/kg, and also showed improved toxicity profiles compared to the parent compound.
Beyond malaria, quinazoline derivatives have shown broader antiprotozoal potential. The quinazoline 3h was identified as a potent candidate against Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis, with a selectivity index of 43. One potential mechanism for these compounds is the stabilization of parasitic telomeric DNA G-quadruplex structures.
Table 3: Antiparasitic and Antimalarial Activity of Quinazoline Derivatives
| Compound/Series | Target Organism | Activity Metric | Result |
| Compound IVa | Plasmodium berghei | In vivo activity | Most active in its series |
| Pyrrolo[3,2-f]quinazoline-1,3-diamines | Plasmodium falciparum (D-6, W-2, etc.) | IC₅₀ | ~0.01 ng/ml |
| Tetra-acetamide 3a | Plasmodium berghei | Curative Dose | 100% cure at <0.1 to 220 mg/kg |
| Quinazoline 3h | Trypanosoma brucei brucei | Selectivity Index (SI) | 43 |
| Quinazolinone-2-carboxamide 21 | Plasmodium falciparum | IC₅₀ | 310 nM |
Antidiabetic Activity
Quinazolinone derivatives have been explored as versatile scaffolds for developing agents to manage diabetes mellitus through various mechanisms.
One approach involves the design of quinazoline-sulfonylurea hybrids that act as dual agonists for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Sulfonylurea Receptor (SUR). In studies using streptozotocin (B1681764) (STZ)-induced hyperglycemic rats, several of these hybrids were more potent than the reference drug glibenclamide. Compound VI-6-a was the most effective, inducing a 78.2% reduction in blood glucose levels, compared to 55.4% for glibenclamide.
Other quinazolinone derivatives function by inhibiting key enzymes involved in glucose metabolism. Certain compounds were found to be potent inhibitors of α-glucosidase, an enzyme that breaks down complex carbohydrates. For example, 2-(4-chlorophenyl)-quinazolin-4(3H)-one and 2-(4-bromophenyl)-quinazolin-4(3H)-one showed significant α-glucosidase inhibition with IC₅₀ values of 12.5 µM and 15.6 µM, respectively. Another target is Glycogen Synthase Kinase-3 (GSK-3), where one derivative exhibited an IC₅₀ value of 0.13 µM.
Additionally, some quinazolin-4(3H)-one heterocycles have been evaluated for their ability to inhibit the non-enzymatic glycosylation of hemoglobin, a marker for long-term glucose control. Compound 3m showed good inhibition in this assay, with an IC₅₀ value of 35.91 µg/mL, which was comparable to the standard antioxidant alpha-tocopherol.
Table 4: Antidiabetic Activity of Quinazoline Derivatives
| Compound | Mechanism of Action | Activity Metric | Result |
| Compound VI-6-a | PPARγ / SUR Agonism | Blood Glucose Reduction | 78.2% |
| Compound V | PPARγ / SUR Agonism | Blood Glucose Reduction | 73.9% |
| Compound IV-4 | PPARγ / SUR Agonism | Blood Glucose Reduction | 71.4% |
| 2-(4-chlorophenyl)-quinazolin-4(3H)-one | α-Glucosidase Inhibition | IC₅₀ | 12.5 µM |
| Compound 15 | GSK-3 Inhibition | IC₅₀ | 0.13 µM |
| Compound 3m | Hemoglobin Glycosylation Inhibition | IC₅₀ | 35.91 µg/mL |
Antioxidant Activity
Derivatives of the quinazoline scaffold have demonstrated significant potential as antioxidant agents, capable of scavenging harmful free radicals. The antioxidant capacity of these compounds has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and nitric oxide (NO) radical scavenging assays.
The introduction of polyphenolic groups to the quinazolin-4(3H)-one core has been shown to enhance antioxidant activity. nih.gov In one study, the pyrogallol (B1678534) derivatives 5a, 5c, and 5d were found to be highly active, exhibiting lower IC₅₀ values in both DPPH and ABTS assays than the standard antioxidants ascorbic acid and Trolox. nih.gov Similarly, quinazolinone–vanillin derivatives have been synthesized and tested, with compounds 5 and 6 from this series proving to be more effective radical scavengers than vanillin. Compound 5 showed the highest DPPH scavenging activity, with an inhibition of 61.5% at a concentration of 1 mg/mL.
Other studies have also identified potent antioxidant quinazolines. A series of 1,2,4-triazolo[1,5-a]quinazolines were screened, with compounds 30, 36, and 38-40 showing the highest capacity to deplete DPPH free radicals when compared to butylated hydroxyl toluene (B28343) (BHT). In a different series, compounds 5 and 6 , derived from 3-amino-2-methylquinazolin-4(3H)-one, demonstrated excellent scavenging capacity against both DPPH and nitric oxide radicals, outperforming ascorbic acid. mdpi.com This activity is often attributed to the compounds' ability to donate hydrogen atoms or delocalize electrons, thereby neutralizing free radicals. mdpi.com
Table 5: Antioxidant Activity of Quinazoline Derivatives
| Compound/Series | Assay | Activity Metric | Result |
| Polyphenolic derivatives 5a, 5c, 5d | DPPH, ABTS | IC₅₀ | Lower than Ascorbic Acid & Trolox nih.gov |
| Quinazolinone–vanillin derivative 5 | DPPH | % Inhibition | 61.5% at 1 mg/mL |
| 1,2,4-triazolo[1,5-a]quinazolines 30, 36, 38-40 | DPPH | Radical Scavenging | Highest in series, superior to BHT |
| 2-methyl-3-(pyrrolidin-2-ylideneamino)quinazolin-4(3H)-one (Compound 5) | DPPH, NO | Radical Scavenging | Excellent, higher than Ascorbic Acid mdpi.com |
| Indolo[1,2-c]quinazolin derivative | DPPH | IC₅₀ | 16.84 µg/mL |
Other Biological Activities (e.g., Anti-Alzheimer, Antiasthmatic)
The potential of this compound derivatives in the context of neurodegenerative disorders, particularly Alzheimer's disease, is highlighted by studies on compounds that modulate neuro-inflammatory and excitotoxic pathways. A key example is the derivative 9-chloro-2-(2-furanyl)- nih.govjneurosci.orgtriazolo[1,5-c]this compound, commonly known as CGS15943. This compound is recognized as a potent antagonist of adenosine receptors, which play a crucial role in brain function and the progression of neurodegenerative diseases. nih.gov
Research has demonstrated the neuroprotective effects of CGS15943 in models of brain injury. For instance, it has been shown to reduce cerebral ischemic injury, a condition that shares pathological features with Alzheimer's disease, such as neuronal cell death. nih.gov The neuroprotective properties of adenosine A2A receptor antagonists like CGS15943 are believed to stem from their ability to control excitotoxicity, a process where excessive stimulation of neurons leads to their damage and death. jneurosci.org Furthermore, investigations have shown that CXCL16, a chemokine, requires the presence of extracellular adenosine to exert its neuroprotective effects against excitotoxic damage, and this effect is mediated through adenosine receptors. jneurosci.org
The mechanism of neuroprotection is multifaceted. Adenosine receptor antagonists can modulate the release of neurotransmitters and have been shown to be protective against excitotoxicity induced by various agents. nih.gov The modulation of these receptors can also influence neuro-inflammation, another critical component in the pathology of Alzheimer's disease. The therapeutic potential of this compound derivatives in this area is an active field of research, with the aim of developing multi-target agents that can address the complex nature of neurodegenerative disorders.
Table 1: Anti-Alzheimer's Activity of a this compound Derivative
| Compound | Target | Mechanism of Action | Observed Effect |
|---|---|---|---|
| 9-chloro-2-(2-furanyl)- nih.govjneurosci.orgtriazolo[1,5-c]this compound (CGS15943) | Adenosine A2A Receptor | Antagonist | Neuroprotection against ischemic injury and excitotoxicity |
The exploration of this compound derivatives for antiasthmatic properties is primarily linked to their potential as phosphodiesterase (PDE) inhibitors. PDEs are enzymes that regulate intracellular signaling pathways, and their inhibition can lead to bronchodilation and anti-inflammatory effects, which are key therapeutic goals in asthma management. acs.org
The compound CGS15943, in addition to its activity as an adenosine receptor antagonist, has also been identified as a phosphodiesterase inhibitor. researchgate.net While the primary focus of research on CGS15943 has been its neurological effects, its PDE inhibitory activity suggests a potential application in inflammatory airway diseases like asthma. Inhibition of PDE4, in particular, is a validated strategy for the treatment of asthma and chronic obstructive pulmonary disease (COPD). acs.org
Furthermore, some quinazoline derivatives have been investigated for their bronchodilator properties. While specific studies on this compound derivatives as bronchodilators are not extensively documented, the general anti-inflammatory and bronchodilatory potential of the broader quinazoline class provides a rationale for further investigation. The dual activity of compounds like CGS15943 as both an adenosine receptor antagonist and a PDE inhibitor could offer a synergistic therapeutic effect in asthma, addressing both bronchoconstriction and inflammation. However, more focused research is needed to fully elucidate the antiasthmatic potential of this compound derivatives and to identify compounds with optimal potency and selectivity for relevant PDE subtypes.
Table 2: Potential Antiasthmatic Activity of a this compound Derivative
| Compound | Target | Mechanism of Action | Potential Therapeutic Effect |
|---|---|---|---|
| 9-chloro-2-(2-furanyl)- nih.govjneurosci.orgtriazolo[1,5-c]this compound (CGS15943) | Phosphodiesterase (PDE) | Inhibitor | Bronchodilation and anti-inflammatory effects |
Structure Activity Relationship Sar Studies of Quinazolin 5 Amine Derivatives
Impact of Substituents on Quinazoline (B50416) Ring at Positions C2, C3, C4, C6, and C8
SAR studies have consistently shown that substitutions at positions 2, 3, 4, 6, and 8 of the quinazolinone ring are crucial for modulating biological, particularly antimicrobial and cytotoxic, activities. nih.gov The electronic and steric properties of these substituents dictate the molecule's interaction with biological targets.
The presence of a simple or substituted amine group at the C4 position of the quinazoline scaffold is a well-established determinant for biological potency, particularly in the context of antimicrobial and anticancer activities. nih.govnih.gov This amine group can act as a crucial hydrogen bond donor or acceptor, facilitating strong interactions with target enzymes or receptors.
For instance, in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, the 4-anilino-quinazoline scaffold is a privileged structure. nih.gov The nitrogen atom at position 1 and the N-H of the C4-anilino group often form key hydrogen bonds with the hinge region of the kinase domain. Modifications to the substituted amine at this position can significantly alter binding affinity and selectivity. nih.gov
The incorporation of halogen atoms, particularly at positions 6 and 8 of the quinazoline ring, can significantly enhance biological activity. nih.gov Halogens like chlorine, bromine, and iodine are known to increase lipophilicity, which can improve cell membrane permeability. nih.govnih.gov Furthermore, they can participate in halogen bonding, a non-covalent interaction with Lewis basic sites (like backbone carbonyl oxygens) in protein binding pockets, thereby increasing ligand affinity. acs.org
Studies have shown that introducing iodine at both the C6 and C8 positions can markedly improve antibacterial activity. nih.gov In a series of antifungal quinazolinone derivatives, the position and number of chlorine atoms on the quinazoline ring were found to be critical factors influencing their efficacy against Rhizoctonia solani. mdpi.com
Table 1: Effect of Halogen Substitution on Biological Activity
| Compound Series | Position of Halogen | Halogen Type | Observed Effect on Activity |
|---|---|---|---|
| Quinazolinone Derivatives | C6 and C8 | Iodine | Significantly improved antibacterial activity nih.gov |
| Quinazolinone Derivatives | C6 | Chlorine | Enhanced antifungal activity mdpi.com |
Effects of Aromatic and Heteroaromatic Substituents
Attaching aromatic and heteroaromatic rings to the quinazoline core, especially at the C2 and C3 positions, is a common strategy to enhance bioactivity. nih.govnih.gov These bulky groups can establish favorable van der Waals, pi-pi stacking, or hydrophobic interactions within the target's binding site.
At Position C2: The introduction of substituted aryl and heteroaryl moieties like pyridine, triazole, or phenothiazine (B1677639) at C2 has been shown to result in compounds with improved analgesic, anti-inflammatory, antibacterial, and antifungal properties. nih.gov
At Position C3: A substituted aromatic ring at the N3 position is often considered essential for potent antimicrobial activity. nih.gov
The specific nature of the aromatic substituent is critical. For instance, in a series of antitumor agents, compounds containing an N-phenyl aniline (B41778) moiety showed significant cytotoxic activity. brieflands.com
SAR of Fused Heterocyclic Systems (e.g., Triazoloquinazolines)
Fusing a third heterocyclic ring, such as a triazole, to the quinazoline backbone creates a triazoloquinazoline system. This fusion results in a more planar and rigid molecular structure, which can enhance binding affinity to biological targets by reducing the entropic penalty upon binding. nih.govmdpi.com Triazoloquinazolines are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and adenosine (B11128) receptor antagonism. researchgate.netnih.gov
The SAR of triazoloquinazolines is influenced by substituents on both the quinazoline and the fused triazole ring. plos.org
Substituents on the Quinazoline Moiety: The type and position of groups on the benzo part of the quinazoline ring continue to be important.
Substituents on the Triazole Moiety: The nature of the group attached to the triazole ring profoundly impacts activity. Studies on triazoloquinazolines as α-glucosidase inhibitors showed that the inhibitory potential relies heavily on the presence of specific aliphatic or aromatic groups on the triazole portion. plos.orgplos.org For example, a 3,4-dichlorophenyl moiety on an indole-triazole scaffold displayed excellent cytotoxicity against the Hep-G2 liver cancer cell line. researchgate.net
Conformational Analysis and Bioactivity
The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. Conformational analysis helps in understanding the preferred spatial arrangement of atoms and functional groups, which is crucial for achieving a bioactive conformation that fits optimally into a receptor's binding site. mdpi.com
In quantitative structure-activity relationship (QSAR) studies of triazoloquinazoline derivatives as A3 adenosine receptor antagonists, a key step was aligning all test compounds to a template molecule derived from a known crystal structure. mdpi.com This template featured a specific cis-conformation for an amide bond, suggesting that the ability of a derivative to adopt this particular conformation is critical for its antagonist activity. mdpi.com Such analyses highlight that bioactivity is not solely dependent on the presence of certain functional groups, but also on their correct spatial orientation, which allows for precise and high-affinity interactions with the target protein.
Computational and Mechanistic Studies
Quantitative Structure-Activity Relationship (QSAR) Studies
3D-QSAR Models (CoMFA, CoMSIA)
Ligand-based 3D-QSAR models have been generated for quinazoline (B50416) analogues to evaluate their inhibitory effects against targets like EGFR1. frontiersin.orgnih.gov The development of these models involves the alignment of molecules based on the quinazoline core ring. frontiersin.orgnih.gov CoMFA and CoMSIA analyses provide quantitative details regarding the steric and electrostatic contributions to activity. frontiersin.orgnih.gov For instance, in studies on EGFR1 inhibitors, the CoMFA model showed specific metrics, with steric contributions often being significant. frontiersin.orgnih.gov CoMSIA models, an extension of CoMFA, assess steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields to provide a comprehensive understanding of the structural requirements for activity. physchemres.orgmdpi.com These models can be used to predict the efficacy of potential inhibitors. frontiersin.orgnih.gov
Prediction of Inhibitory Potential
3D-QSAR models, such as those based on CoMFA and CoMSIA, are employed to predict the inhibitory potential of quinazoline derivatives. frontiersin.orgnih.govphyschemres.orgmdpi.com By using these models, researchers can assess the likely activity of new compounds based on their structural characteristics. frontiersin.orgnih.gov Predicted pIC50 values derived from these models have shown good agreement with experimental data, indicating their reliability in assessing inhibitory potential. frontiersin.orgnih.gov This predictive capability is crucial in the design and identification of novel compounds with desired biological activity. physchemres.orgmdpi.com
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure, stability, and reactivity of molecules like Quinazolin-5-amine. vulcanchem.comresearchgate.netnih.govmdpi.comvietnamjournal.ruresearchgate.net DFT studies provide insights into various molecular properties and can help in understanding reaction mechanisms and stability under different conditions. mdpi.comresearchgate.netnih.govmdpi.comresearchgate.netrsc.orgresearchgate.netresearchgate.net
Hydrolytic Decomposition Analysis
DFT studies have been utilized to analyze the hydrolytic decomposition of quinazoline derivatives. researchgate.netjst.go.jp These calculations can model the mechanisms involved in the breakdown of these compounds, including steps like protonation, water addition, and ring opening. researchgate.net Analysis of activation barriers through DFT can reveal how substituents influence the rate of hydrolysis. researchgate.net For example, studies on related triazoloquinazolines have modeled the acid-catalyzed hydrolysis process, detailing the intermediate steps and energy changes involved. researchgate.net
Electronic Properties and Solvation Analysis
DFT calculations are used to explore the electronic properties of quinazoline derivatives, such as atomic charges, ionization energy, electron affinity, and frontier molecular orbitals (HOMO and LUMO). vulcanchem.comresearchgate.netresearchgate.net These properties are important for understanding reactivity and interactions with other molecules or biological targets. vulcanchem.comresearchgate.netresearchgate.net Solvation analysis using implicit solvent models in DFT helps to understand the impact of the surrounding environment on the stability and structure of quinazoline compounds. researchgate.netnih.govmdpi.com Studies have shown that solvent effects can significantly influence the stability of different isomers. nih.gov
Reaction Mechanism Elucidation (e.g., Kinetic and Thermodynamic Control)
Understanding the reaction mechanisms involved in the synthesis and transformation of quinazoline derivatives is crucial for synthetic strategy and predicting reaction outcomes. Both kinetic and thermodynamic control can play a significant role in determining the final product distribution. researchgate.netuniv.kiev.uabeilstein-journals.orguniv.kiev.uachemrxiv.org
The reaction of quinazoline derivatives can proceed through complex rearrangement pathways, influenced by factors such as temperature, solvent, and catalysts. researchgate.netuniv.kiev.uabeilstein-journals.orguniv.kiev.ua Depending on the reaction conditions, either the kinetically favored product or the thermodynamically more stable product may be obtained. beilstein-journals.orgchemrxiv.org Proposed mechanisms often involve a series of steps, including additions, cyclizations, and rearrangements, with the specific pathway dictated by the reaction control. researchgate.netuniv.kiev.uauniv.kiev.uaresearchgate.net
Cascade Reactions
Cascade reactions, also known as domino or tandem reactions, are sequences of consecutive chemical transformations that occur without isolating intermediates. researchgate.netmdpi.comresearchgate.net These reactions are highly efficient for synthesizing complex molecules, including fused quinazoline systems. researchgate.netmdpi.comresearchgate.netorganic-chemistry.org Various cascade reaction protocols have been developed for the synthesis of quinazoline derivatives, often involving sequential steps such as nucleophilic substitution, cyclization, and oxidation. researchgate.netorganic-chemistry.org For instance, palladium-catalyzed cascade reactions have been reported for the synthesis of 4-arylquinazolines. organic-chemistry.org Mechanistic studies of these cascade reactions help to elucidate the sequence of events and the role of catalysts and reagents in each step. researchgate.netorganic-chemistry.org
Rearrangement Mechanisms
Rearrangement mechanisms involving quinazoline derivatives, including those with amino substituents, have been explored in organic synthesis. One notable type of rearrangement in related fused heterocyclic systems is the Dimroth rearrangement, which can occur via an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism. For instance, the Dimroth rearrangement of 2-hetaryl vulcanchem.comgoogle.comidrblab.nettriazolo[4,3-c]quinazolines can lead to 2-hetaryl vulcanchem.comgoogle.comidrblab.nettriazolo[1,5-c]quinazolines. researchgate.net This process can be catalyzed by water and involves the addition of a water molecule to the quinazoline ring, facilitating its opening, rotation of the triazole ring, subsequent ring closure, and elimination of water. researchgate.net Acid-catalyzed hydrolysis of related triazolo[1,5-c]quinazolines also involves a sequence of protonation, water addition, ring opening, addition of a second water molecule, elimination of formic acid, and deprotonation. researchgate.net
While specific rearrangement mechanisms solely focused on this compound itself were not extensively detailed in the search results, studies on related quinazoline and fused quinazoline systems provide insights into potential rearrangement pathways that could be relevant depending on the reaction conditions and substituents present. For example, silver-catalyzed multicomponent reactions involving related pyrazolo[1,5-c]this compound derivatives have been reported, with proposed mechanisms involving intermediates formed through C-N bond cleavage and intramolecular cyclization. researchgate.net
Drug-Likeness and Pharmacokinetic Profile Prediction (e.g., ADME)
Computational methods are widely used to predict the drug-likeness and pharmacokinetic properties of compounds, including quinazoline derivatives. These in silico studies assess parameters relevant to Absorption, Distribution, Metabolism, and Excretion (ADME). Tools like SwissADME and ProTox-2/3 are commonly employed for these predictions. mdpi.com
Key physicochemical parameters evaluated for drug-likeness and ADME prediction include molecular weight, hydrogen bond donor and acceptor counts, rotatable bonds, lipophilicity (LogP), and topological polar surface area (TPSA). humanjournals.commdpi.com Compliance with rules like Lipinski's Rule of Five is often used as a benchmark for predicting oral bioavailability. humanjournals.commdpi.com
Studies on various quinazoline-based compounds have demonstrated the application of these predictive tools. For example, spiro vulcanchem.comgoogle.comidrblab.nettriazolo[1,5-c]quinazoline derivatives, structurally related to this compound, have been evaluated for their ADME properties using SwissADME and ProTox-2/3. mdpi.com These studies predicted gastrointestinal absorption, blood-brain barrier (BBB) permeation, P-glycoprotein substrate status, skin permeability, and CYP inhibition profiles. mdpi.com The results indicated that many of these derivatives exhibited favorable drug-like properties and acceptable predicted toxicity profiles, including low potential for hepatotoxicity, carcinogenicity, and mutagenicity. mdpi.com
Another study utilizing machine learning models for predicting BBB permeability selected 2-[[(2R)-4-(4-fluorophenyl)-2-methylpiperazin-1-yl]methyl]-7-methoxy- vulcanchem.comgoogle.comidrblab.nettriazolo[1,5-c]this compound as an example compound in the context of reducing cardiac toxicity. researchgate.netnih.gov This highlights the use of quinazoline scaffolds in the development of compounds with modulated ADME properties.
While direct ADME prediction data specifically for the parent this compound compound was not prominently featured, the extensive use of computational ADME prediction for numerous substituted quinazoline and fused quinazoline derivatives underscores the relevance of these methods in assessing the potential pharmacokinetic profiles of compounds containing this core structure.
Interactive Table: Predicted Physicochemical Properties and Drug-Likeness (Illustrative based on related quinazoline derivatives)
| Property | Example Range (Related Quinazolines) mdpi.com | Lipinski's Rule of Five Criteria |
| Molecular Weight ( g/mol ) | 252 – 412 | < 500 |
| H-Bond Donors | Varies | < 5 |
| H-Bond Acceptors | Varies | < 10 |
| logP (Lipophilicity) | Varies (e.g., 3.07 - 4.21) | < 5 |
| Rotatable Bonds | Varies (e.g., 4-6) | < 10 |
| TPSA (Ų) | Varies (e.g., 61.77) | < 140 |
Note: The data in this table is illustrative, based on findings for related quinazoline derivatives, and not specific to unsubstituted this compound.
Target Engagement Studies (e.g., CETSA)
Target engagement studies, such as the Cellular Thermal Shift Assay (CETSA), are crucial for confirming that a compound binds to its intended biological target within a cellular environment. While the search results did not provide specific examples of CETSA studies conducted directly on this compound, studies on substituted quinazoline derivatives demonstrate the application of target engagement principles in evaluating their biological activity.
Quinazoline and fused quinazoline scaffolds are found in compounds that act on various biological targets, including adenosine (B11128) receptors (ARs) and diacylglycerol kinase α (DGK-α). mdpi.comacs.orgnih.govnih.govunipd.itresearchgate.netscribd.comacs.orgzis.gov.rs For instance, certain triazolo[1,5-c]this compound derivatives have been investigated as potential modulators of DGK-α. mdpi.comresearchgate.net Structure-based computational design and molecular docking studies have been used to predict the binding affinity and interaction modes of these compounds with the target protein. mdpi.comresearchgate.net These computational approaches serve as a basis for understanding target engagement at a molecular level, guiding the design of compounds with improved binding profiles. mdpi.com
In the context of adenosine receptors, quinazoline derivatives, including triazolo[1,5-c]this compound structures like CGS15943, have been studied for their binding affinity and functional effects on different AR subtypes (A₁, A₂A, A₂B, and A₃). acs.orgnih.govnih.govunipd.itacs.org Radioligand binding assays are a common method used to quantify the affinity of these compounds for their target receptors, providing evidence of target engagement. acs.orgnih.govacs.org
Although CETSA specifically was not mentioned in relation to this compound or its close derivatives in the search results, the broader context of target engagement studies on quinazoline-based compounds highlights the methodologies used to confirm and characterize the interaction between these molecules and their biological targets. These studies often involve a combination of binding assays, functional assays, and computational modeling to build a comprehensive picture of how a compound engages with its target protein in a biological system. mdpi.comacs.orgnih.govnih.govunipd.itresearchgate.netacs.orgacs.org
Advanced Analytical Techniques in Quinazolin 5 Amine Research
Spectroscopic Methods
Spectroscopic techniques are fundamental in determining the molecular structure of quinazolin-5-amine by analyzing the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms. While specific spectral data for this compound is not widely published, analysis of closely related quinazoline (B50416) derivatives allows for the prediction of characteristic chemical shifts. rdd.edu.iqbeilstein-journals.orgrsc.orgrsc.orgresearchgate.net
For ¹H NMR, the aromatic protons on the quinazoline ring system are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm. The protons of the amino group (-NH₂) would likely produce a broad singlet. In ¹³C NMR, the carbon atoms of the heterocyclic and benzene (B151609) rings would resonate in the aromatic region (110-160 ppm). The specific shifts are influenced by the nitrogen atoms and the amino substituent.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| ¹H | 7.0 - 9.0 | Aromatic protons of the quinazoline core. |
| ¹H | Broad singlet | Protons of the -NH₂ group. |
Note: The table is based on general data for quinazoline derivatives and serves as an estimation.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The IR spectrum of a primary aromatic amine like this compound is expected to show characteristic absorption bands. rdd.edu.iqbeilstein-journals.orgresearchgate.netresearchgate.net
Key absorptions include two N-H stretching bands for the primary amine group in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinazoline ring system are expected in the 1475-1635 cm⁻¹ region. nih.gov
Table 2: Characteristic IR Absorption Bands for Quinazoline Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretching (Amine) | 3300 - 3500 |
| C-H Stretching (Aromatic) | 3000 - 3100 |
| C=N Stretching | 1610 - 1635 |
| C=C Stretching (Aromatic) | 1475 - 1580 |
| C-H In-plane Deformation | 1010 - 1290 |
Mass Spectrometry (EI-MS, LC-MS)
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound. In Electron Ionization Mass Spectrometry (EI-MS), the molecule is fragmented, providing a unique pattern that aids in structural confirmation. researchgate.netresearchgate.netorientjchem.org The molecular ion peak (M⁺) would correspond to the molecular weight of the compound. Common fragmentation patterns for amines involve the loss of hydrogen or the cleavage of bonds adjacent to the nitrogen atom. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying this compound in complex mixtures. acs.org
Table 3: Predicted Mass Spectrometry Fragmentation for an Amino-Quinazoline Structure
| m/z Value | Possible Fragment | Notes |
|---|---|---|
| 235 | [M]⁺ | Molecular ion of a related derivative, 3-Amino-5,6-dimethoxy-2-methyl-quinazolin-4-(3H)-one. researchgate.net |
| 220 | [M - NH]⁺ | Loss of an amino group. researchgate.net |
| 206 | [M - NH - CH₂]⁺ | Subsequent loss of a methylene (B1212753) group. researchgate.net |
Note: This data is for a derivative and illustrates a typical fragmentation pattern.
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by this compound, providing information about its electronic transitions. Quinazoline derivatives typically exhibit two main absorption bands. nih.govresearchgate.netresearchgate.net A band in the 210–285 nm range is generally attributed to π–π* transitions within the aromatic system, while a band in the 285–320 nm range can be assigned to n–π* transitions. mdpi.com For some quinazoline derivatives, absorption maxima have been observed at approximately 224 nm and 314-318 nm. nih.gov
Chromatographic Techniques (e.g., HPLC, LC-MS)
Chromatographic techniques are vital for the separation, purification, and quantitative analysis of this compound. High-Performance Liquid Chromatography (HPLC) is a commonly used method for assessing the purity of quinazoline derivatives. nih.govnih.govrsc.orgresearchgate.net A typical HPLC analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govnih.gov
As mentioned previously, LC-MS is particularly powerful, offering both separation and identification. acs.org The choice of mobile phase and ion source (e.g., electrospray ionization - ESI) is critical for achieving sensitive and reliable analysis of quinazoline compounds. nih.gov
Table 4: General HPLC Conditions for Quinazoline Derivatives
| Parameter | Typical Conditions |
|---|---|
| Stationary Phase | Reversed-phase C18 column nih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient nih.govnih.gov |
| Detector | UV-Vis (e.g., at 254 nm) nih.gov or Mass Spectrometer |
Differential Scanning Fluorimetry (DSF)
Differential Scanning Fluorimetry, also known as Thermal Shift Assay (TSA), is a rapid and efficient biophysical technique used to assess the thermal stability of a protein. springernature.comeubopen.orgthermofisher.com It is widely employed in drug discovery for high-throughput screening to identify small molecules that bind to a target protein. nih.govspringernature.comsemanticscholar.org The principle is based on the observation that ligand binding often stabilizes the protein's structure, resulting in an increase in its melting temperature (Tm). nih.govnih.gov
The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye, such as SYPRO Orange. This dye has a low fluorescence signal in an aqueous environment but fluoresces strongly upon binding to hydrophobic regions of the protein that become exposed as the protein denatures with increasing temperature. bio-rad.com By heating the sample in a real-time PCR instrument and monitoring the fluorescence, a melting curve is generated. The midpoint of this transition is the Tm. A positive shift in the Tm (ΔTm) in the presence of a compound like this compound indicates a stabilizing interaction and suggests binding. nih.gov
Research Findings and Applications for this compound:
In a hypothetical research scenario, this compound could be screened against a panel of protein kinases, which are common targets for quinazoline derivatives. nih.govfrontiersin.org DSF would serve as a primary assay to confirm direct binding to a specific kinase, for instance, Epidermal Growth Factor Receptor (EGFR). The binding of this compound to the ATP-binding pocket of EGFR would be expected to confer additional stability to the protein.
The experiment would involve incubating purified EGFR with and without this compound and measuring the Tm. A significant increase in the Tm for the sample containing this compound would validate it as a direct binder. The magnitude of the ΔTm often correlates with the binding affinity of the ligand. eubopen.org
Hypothetical DSF Data for this compound Binding to EGFR:
| Condition | Melting Temperature (Tm) in °C | Thermal Shift (ΔTm) in °C |
|---|---|---|
| EGFR (Apo protein) | 48.5 | - |
| EGFR + this compound (10 µM) | 53.2 | +4.7 |
| EGFR + Control Compound (10 µM) | 55.8 | +7.3 |
This table presents hypothetical data illustrating the stabilizing effect of this compound on its target protein, EGFR, as measured by DSF. The positive thermal shift indicates a direct binding interaction.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. springernature.comnih.gov It is extensively used in drug discovery to measure the kinetics and affinity of binding between a small molecule (analyte) and a protein target (ligand). xantec.comnews-medical.net
In a typical SPR experiment, the target protein, such as a kinase, is immobilized on the surface of a sensor chip. A solution containing the small molecule of interest, like this compound, is then flowed over this surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU). nih.gov
The resulting sensorgram provides real-time data on the interaction, allowing for the determination of key kinetic parameters:
Association rate constant (kₐ or kₒₙ): The rate at which the analyte binds to the ligand.
Dissociation rate constant (kₔ or kₒff): The rate at which the analyte-ligand complex breaks apart.
Equilibrium dissociation constant (Kₗ): A measure of binding affinity, calculated as the ratio of kₔ to kₐ (Kₗ = kₔ/kₐ). A lower Kₗ value signifies a higher binding affinity.
Research Findings and Applications for this compound:
Following the initial hit validation by DSF, SPR would be the logical next step to quantify the binding affinity and kinetics of this compound to its target protein, for example, a specific kinase. nih.govnih.gov Such kinetic data is invaluable for structure-activity relationship (SAR) studies and for optimizing lead compounds. For instance, inhibitors with slow dissociation rates (low kₒff) often exhibit a longer duration of action in a physiological context. bioradiations.com
The experiment would involve immobilizing the target kinase on a sensor chip and injecting various concentrations of this compound. The resulting binding curves would be fitted to a kinetic model (e.g., a 1:1 binding model) to derive the rate constants and affinity. mdpi.com
Hypothetical SPR Kinetic Data for this compound Binding to a Target Kinase:
| Compound | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Affinity (Kₗ) (nM) |
|---|---|---|---|
| This compound | 2.1 x 10⁵ | 8.4 x 10⁻³ | 40 |
| Gefitinib (Reference) | 5.5 x 10⁵ | 2.2 x 10⁻³ | 4 |
This table shows hypothetical kinetic and affinity parameters for the interaction between this compound and a target protein kinase, as would be determined by SPR analysis. These values are compared against a known reference inhibitor, Gefitinib.
Future Directions and Research Perspectives
Development of Novel Quinazolin-5-amine Derivatives with Enhanced Bioactivity
Future research aims to synthesize novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties scielo.br. This involves strategic structural modifications around the quinazoline (B50416) core, particularly at positions like C-2, C-4, C-5, C-6, and C-7, which have been identified as crucial for modulating biological activity mdpi.combiomedres.us. Studies on structure-activity relationships (SAR) are key to understanding how different substituents impact the interaction with biological targets ekb.egmdpi.comrsc.org. For instance, modifications have been explored to develop potent inhibitors of various protein kinases, including EGFR, VEGFR-2, and PDGFR-β, as well as inhibitors of ATP-binding cassette (ABC) transporters involved in multidrug resistance in cancer ekb.egnih.govnih.gov. The development of hybrid molecules combining the quinazoline scaffold with other pharmacologically active moieties is also a promising strategy to achieve multi-targeted effects and potentially overcome drug resistance nih.govrsc.org.
Table 1: Examples of Structural Modifications and Associated Bioactivity (Illustrative - Based on General Quinazoline Research)
| Modification Position | Example Substituent(s) | Reported Bioactivity (General Quinazoline Research) |
| C-4 amino group | Various aryl/heteroaryl | Kinase inhibition (EGFR, etc.), Anticancer scielo.brnih.gov |
| C-2 | Alkyl, Heteroaryl, Linkers | Anticancer, Antimicrobial, Enzyme Inhibition ekb.egmdpi.com |
| C-6 and C-7 | Amino, Halogen, Alkoxy | Modulating potency and solubility, Anticancer ekb.egmdpi.com |
| N-1 (Quinazolinone) | Alkyl, Aryl | Modulating activity, Anticancer mdpi.com |
Note: This table provides illustrative examples based on general quinazoline research and highlights areas of interest for this compound derivative development. Specific bioactivity is highly dependent on the exact substituent and target.
Exploration of New Therapeutic Applications
Beyond the well-established anticancer applications, future research is directed towards exploring the potential of this compound derivatives in other therapeutic areas scielo.brbohrium.com. The diverse pharmacological profile of amino-quinazolines suggests potential in treating conditions such as inflammatory disorders, infectious diseases (bacterial, fungal, viral, and parasitic), neurological disorders (e.g., Alzheimer's), and metabolic diseases (e.g., diabetes through DPP-4 inhibition) scielo.brbohrium.comekb.egmdpi.combrieflands.com. Research is ongoing to identify specific derivatives that exhibit potent and selective activity against targets relevant to these diseases brieflands.com. For example, studies have investigated quinazolinone derivatives as potential dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes management brieflands.com. The broad bioactivity spectrum of the quinazoline scaffold provides a strong rationale for exploring its utility in addressing unmet medical needs across various disease areas scielo.brbohrium.comekb.eg.
Integration of Artificial Intelligence and Machine Learning in Drug Design
Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the drug discovery process and are expected to play a significant role in the future development of this compound based drugs acs.orgacs.orgresearchgate.netmdpi.com. These computational approaches can analyze vast datasets of chemical structures and biological activities to identify potential drug candidates, predict their properties (such as binding affinity, efficacy, and potential off-target effects), and optimize their structures for enhanced bioactivity acs.orgacs.orgresearchgate.netmdpi.com. AI/ML algorithms can assist in rational drug design by identifying key structural features required for desired interactions with biological targets and predicting the outcome of structural modifications acs.orgacs.orgfrontiersin.org. This can significantly accelerate the identification and optimization of novel this compound derivatives with improved therapeutic profiles acs.orgacs.orgresearchgate.net.
In-depth Mechanistic Investigations at the Molecular Level
A deeper understanding of the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design and development ekb.egmdpi.combiomedres.us. Future research will focus on detailed investigations of drug-target interactions, including binding modes, kinetics, and the downstream signaling pathways affected ekb.egmdpi.combiomedres.us. Techniques such as X-ray crystallography, cryo-electron microscopy, and computational modeling (like molecular docking and molecular dynamics simulations) are essential tools for elucidating these interactions at the atomic level ekb.egacs.orgacs.orgfrontiersin.org. Understanding the precise mechanisms of action and resistance will facilitate the design of more effective and selective therapies and strategies to overcome resistance mechanisms, such as those mediated by ABC transporters nih.govnih.gov.
Clinical Translation Potential of this compound Based Drug Candidates
While several quinazoline-based drugs are already in clinical use, particularly in oncology, future efforts will focus on translating promising this compound based drug candidates from preclinical studies to clinical trials scielo.brbohrium.comresearchgate.netnih.gov. This involves rigorous preclinical testing to assess efficacy, safety, and pharmacokinetic properties in relevant animal models nih.gov. Identifying appropriate patient populations and biomarkers for targeted therapies will be crucial for successful clinical translation, particularly for applications in cancer and other diseases where specific molecular targets are involved frontiersin.org. Navigating the complex regulatory landscape and conducting well-designed clinical trials will be essential steps in bringing novel this compound based therapies to patients scielo.brrsc.org.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for introducing functional groups to the quinazolin-5-amine scaffold?
- Methodology : this compound derivatives are synthesized via nucleophilic substitution or coupling reactions. For example, bromopentanoyl chloride intermediates can react with quinoline amines (e.g., quinolin-3-amine or quinolin-2-amine) to form amides, followed by displacement with aryl piperazines under basic conditions (e.g., K₂CO₃ in refluxing acetone) .
- Key Considerations : Optimize reaction temperature, solvent polarity, and stoichiometry to minimize side products. Use triethylamine as a base to facilitate amide bond formation .
Q. How should researchers characterize the structural purity of this compound derivatives?
- Methodology : Combine analytical techniques such as:
- IR spectroscopy to confirm functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹).
- ¹H/¹³C NMR to verify substituent positions and aromatic proton integration.
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- Data Cross-Validation : Compare spectral data with computational simulations (e.g., DFT calculations) to resolve ambiguities in tautomeric forms .
Q. What safety protocols are critical when handling this compound derivatives?
- Guidelines :
- Use fume hoods to avoid inhalation of dust or vapors (GHS hazard code H335).
- Wear nitrile gloves and goggles to prevent skin/eye contact (H315/H319).
- Store compounds in airtight containers under inert gas to prevent oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives for kinase inhibition?
- Experimental Design :
- Variable Substituents : Introduce electron-withdrawing/donating groups (e.g., -Cl, -OCH₃) at positions 2, 4, or 7 to modulate electronic effects on the quinazoline core.
- Biological Assays : Test inhibitory activity against target kinases (e.g., PI3K) using fluorescence polarization or ADP-Glo™ assays. Compare IC₅₀ values across derivatives .
Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?
- Case Example : If Compound A shows antitubulin activity in sea urchin assays but not in human cancer cell lines:
Assay Validation : Confirm assay conditions (e.g., pH, temperature) match literature protocols .
Cellular Uptake Analysis : Measure intracellular concentrations via LC-MS to rule out permeability issues.
Off-Target Screening : Use kinome-wide profiling to identify unintended interactions .
Q. What strategies improve the scalability of multi-step syntheses involving this compound intermediates?
- Process Optimization :
- Step Efficiency : Replace low-yielding steps (e.g., bromine displacement) with catalytic methods (e.g., Buchwald-Hartwig amination).
- Purification : Employ flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) to isolate polar intermediates .
- Scale-Up Challenges : Monitor exothermic reactions (e.g., acyl chloride formation) using inline FTIR to prevent thermal runaway .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
